2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid
Description
Structure and Key Features
2-[(2R)-1-[(tert-Butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid is a chiral compound featuring:
- A pyrrolidine ring substituted with 4,4-difluoro groups, which enhance conformational rigidity and metabolic stability.
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, facilitating selective deprotection under acidic conditions.
- An acetic acid moiety at the 2-position, providing a functional handle for further derivatization.
Molecular Formula: Estimated as C₁₁H₁₇F₂NO₅ (exact formula may vary based on substituent connectivity). Applications: Primarily used as a building block in pharmaceutical synthesis, particularly for peptides and protease inhibitors, due to its stereochemical control and stability .
Properties
CAS No. |
1402687-79-9 |
|---|---|
Molecular Formula |
C11H17F2NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Difluorinated Precursors
A common approach involves constructing the pyrrolidine ring from difluorinated intermediates. For example:
-
Step 1 : React 4,4-difluoroglutaric acid with a chiral amine (e.g., (R)-phenylglycine) to form a Schiff base.
-
Step 2 : Reduce the imine using NaBH4 or catalytic hydrogenation to yield the pyrrolidine ring.
-
Step 3 : Introduce the acetic acid group via alkylation of the 2-position using bromoacetic acid.
Fluorination of Pyrrolidinone Intermediates
Alternatively, fluorinate a pyrrolidin-4-one precursor using diethylaminosulfur trifluoride (DAST):
-
Treat pyrrolidin-4-one with DAST (2.2 equiv) in DCM at −78°C.
-
Warm to room temperature and stir for 12 hours to convert the ketone to a geminal difluoro group.
-
Hydrolyze the resulting intermediate to the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | DAST, DCM, −78°C → RT | 65–70% |
| Acid hydrolysis | HCl (aq), reflux | 80–85% |
Stereochemical Control at the 2-Position
The (2R) configuration is critical for biological activity. Two methods ensure stereochemical fidelity:
Chiral Pool Synthesis
Start from (R)-proline derivatives:
Asymmetric Catalysis
Use a chiral catalyst (e.g., Jacobsen’s catalyst) during cyclization or alkylation to induce the desired configuration. For example:
Coupling and Functionalization Reactions
Source demonstrates a coupling strategy relevant to intermediates:
-
React 2-[(2R)-1-Boc-pyrrolidin-3-yl]acetic acid with 3,3-difluoroazetidine hydrochloride using EDC/HOBt.
-
Conditions: DCM, DIPEA, 12 hours at 25°C.
While this forms an amide derivative, analogous steps can introduce fluorinated groups or acetic acid chains.
Purification and Stability Considerations
Post-synthesis purification is critical due to the compound’s sensitivity:
-
Column chromatography : Use silica gel with gradients of DCM:MeOH (95:5 → 90:10).
-
Crystallization : As per, pulping with hexane/ethyl acetate mixtures yields stable crystals.
-
Stability : Store at −20°C under inert atmosphere to prevent Boc deprotection.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc protection | High purity, scalable | Requires anhydrous conditions | 70–85% |
| DAST fluorination | Direct geminal difluoro introduction | Toxic reagents | 65–70% |
| Chiral pool synthesis | Retains configuration | Limited substrate availability | 50–60% |
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to yield the corresponding pyrrolidinylacetic acid derivative. For example:
-
Reagents/Conditions : 4 M HCl in ethyl acetate, 25°C, 2 hours.
-
Outcome : Quantitative conversion to the hydrochloride salt with 83% isolated yield after purification .
-
Application : This reaction enables further functionalization of the pyrrolidine ring, critical for generating bioactive molecules.
Amide Formation
The carboxylic acid undergoes coupling with amines via activation by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
-
Reagents/Conditions : HATU, DMF, cyclopropylamine, 23°C, 1 hour.
-
Outcome : Amide product isolated in 90% yield after aqueous workup .
-
Significance : This method is pivotal for introducing diverse amine functionalities in drug discovery.
Reduction to Alcohol
The carboxylic acid is reduced to a hydroxethyl group using borane-THF:
-
Reagents/Conditions : 1 M BH₃-THF in THF, -10°C to 25°C, 1 hour.
-
Mechanistic Note : The reaction proceeds via intermediate borate ester formation, followed by hydrolysis.
Alkylation with Bromomethyl Dihydropyrimidine
The compound participates in nucleophilic alkylation under basic conditions:
Scientific Research Applications
Drug Development
Boc-Difluoro-Pyrrolidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its difluorinated structure enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting specific biological pathways.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of novel analogs using Boc-Difluoro-Pyrrolidine as a key intermediate. These compounds exhibited promising activity against cancer cell lines, indicating potential therapeutic applications in oncology .
Peptide Synthesis
The compound is utilized in the synthesis of peptides, particularly those that require modifications for enhanced stability or bioactivity. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly.
Example Application:
In peptide synthesis protocols, Boc-Difluoro-Pyrrolidine has been incorporated into cyclic peptides that exhibit increased binding affinity to target receptors compared to their non-fluorinated counterparts .
Biological Studies
Research involving Boc-Difluoro-Pyrrolidine has extended into biological studies where it is used to investigate the mechanisms of action of various enzymes and receptors. The presence of fluorine atoms can alter the electronic properties of the compound, providing insights into structure-activity relationships.
Research Findings:
A recent study demonstrated that compounds incorporating Boc-Difluoro-Pyrrolidine showed altered interaction profiles with specific G-protein coupled receptors (GPCRs), suggesting its utility in studying receptor-ligand interactions .
Mechanism of Action
The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. The difluoro substituents enhance the compound’s stability and reactivity by influencing electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(R)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic Acid
- Molecular Formula: C₁₁H₁₇F₂NO₄ (M.W. 265.25) .
- Key Differences :
- Replaces the acetic acid group with a methyl and carboxylic acid at the 2-position.
- Impact :
- Increased lipophilicity due to the methyl group, enhancing membrane permeability.
- Carboxylic acid introduces higher acidity (pKa ~2-3) compared to acetic acid (pKa ~4.7), affecting solubility and salt formation.
- Applications : Used in peptide synthesis where steric hindrance from the methyl group is advantageous .
2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid (1:1 with Acetic Acid)
- Molecular Formula: C₁₄H₂₂F₂NO₄ (estimated M.W. 308.33) .
- Key Differences :
- Replaces the pyrrolidine ring with a 4,4-difluorocyclohexyl group.
- Impact :
- The six-membered cyclohexyl ring offers greater conformational flexibility.
- Difluoro substitution stabilizes the chair conformation, altering electronic properties.
- Applications : Explored in drug candidates targeting lipid-metabolizing enzymes due to cyclohexane’s hydrophobic interactions .
2-(4-BOC-Piperazinyl)-2-(3-Bromo-Phenyl)Acetic Acid
- Molecular Formula : C₁₇H₂₂BrN₃O₄ (M.W. 412.28) .
- Key Differences :
- Substitutes the pyrrolidine with a piperazinyl ring and adds a 3-bromophenyl group.
- Impact :
- Bromine enhances molecular weight and enables cross-coupling reactions.
- Applications : Used in kinase inhibitor development, leveraging aryl-halogen bonds for targeted interactions .
2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic Acid
- Molecular Formula: C₂₆H₂₉NO₇ (M.W. 467.51) .
- Key Differences :
- Uses a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc.
- Impact :
- Fmoc is base-labile (vs. acid-labile Boc), enabling orthogonal deprotection strategies.
- Additional hydroxyl group on the pyrrolidine enhances polarity.
- Applications : Critical in solid-phase peptide synthesis for sequential deprotection .
Physicochemical Properties
Biological Activity
2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid, commonly referred to as Boc-Difluoro-Pyrrolidine, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H15F2NO4
- Molecular Weight : 251.23 g/mol
- Melting Point : 122°C
- CAS Number : 536747-87-2
The biological activity of Boc-Difluoro-Pyrrolidine can be attributed to its structural features that allow it to interact with various biological targets. The presence of the difluoropyrrolidine moiety enhances its binding affinity to specific receptors and enzymes involved in metabolic pathways.
1. Inhibition of Enzymatic Activity
Boc-Difluoro-Pyrrolidine has been studied for its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. Selective PDE4 inhibitors have shown promise in treating inflammatory conditions and cognitive disorders by increasing intracellular cAMP levels, which plays a crucial role in various signaling pathways .
2. Anti-inflammatory Effects
Research indicates that compounds similar to Boc-Difluoro-Pyrrolidine exhibit anti-inflammatory properties. For instance, PDE inhibitors have been shown to reduce airway hyperreactivity in asthma models by decreasing eosinophilic infiltration and improving lung histology .
3. Neuroprotective Potential
There is emerging evidence suggesting that Boc-Difluoro-Pyrrolidine could have neuroprotective effects. The modulation of cAMP levels may influence neuroinflammatory processes, potentially benefiting conditions such as Alzheimer's disease .
Case Study 1: Asthma Model
A study involving a selective PDE4 inhibitor demonstrated significant reduction in methacholine-induced airway hyperreactivity when administered in a murine model of asthma. The compound was effective at a dose of 18.3 mg/kg, highlighting the therapeutic potential of PDE4 inhibition .
Case Study 2: Cognitive Enhancement
In a cognitive impairment model, a related compound was tested for its effects on learning and memory. Results showed improved cognitive function associated with increased cAMP levels, suggesting that Boc-Difluoro-Pyrrolidine may enhance synaptic plasticity through PDE inhibition .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis yield of 2-[(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidin-2-yl]acetic acid under varying reaction conditions?
- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity, temperature, and catalyst loading. For example, highlights a 43% yield using potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours . To improve yields:
- Test alternative solvents (e.g., THF, DMF) to enhance solubility of intermediates.
- Adjust reaction time and temperature gradients to minimize side reactions (e.g., epimerization at the pyrrolidine stereocenter).
- Evaluate catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps) to accelerate rate-limiting steps.
Monitor progress via TLC or LCMS to identify optimal termination points .
Q. What spectroscopic methods are most effective for characterizing the stereochemical integrity of this compound?
- Methodological Answer : Confirm stereochemistry using:
- ¹H/¹³C NMR : Analyze coupling constants (e.g., vicinal fluorines in the 4,4-difluoropyrrolidine ring) and NOE correlations to verify spatial arrangement .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to assess enantiomeric purity .
- LCMS : Confirm molecular weight and fragmentation patterns, as demonstrated in (m/z 757 [M+H]⁺ with retention time 1.23 minutes) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : classifies the compound as acutely toxic (H302, H312) and a severe eye irritant (H319). Recommended practices:
- Use fume hoods and PPE (nitrile gloves, goggles) during synthesis.
- Implement spill containment measures (e.g., absorbent pads for powder spills).
- Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
Advanced Research Questions
Q. How can computational reaction path search methods guide the design of novel derivatives of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental screening. details ICReDD’s approach:
- Use reaction path search algorithms to predict feasible pathways for functionalizing the pyrrolidine ring or acetic acid moiety.
- Apply machine learning to prioritize reaction conditions (e.g., solvent, catalyst) based on steric/electronic parameters .
- Validate predictions via parallel microreactor arrays to test >50 conditions in a single experiment .
Q. What strategies resolve contradictions in spectroscopic data when confirming the structure of synthesized batches?
- Methodological Answer : Discrepancies often arise from residual solvents, stereochemical impurities, or polymorphic forms. Mitigation strategies:
- Cross-validation : Compare NMR data across multiple solvents (CDCl₃ vs. DMSO-d6) to detect hidden impurities .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals (if feasible) .
- Batch replication : Synthesize multiple batches under identical conditions to isolate systematic vs. random errors .
Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : The Boc group stabilizes the pyrrolidine nitrogen against nucleophilic attack but introduces steric hindrance. Key considerations:
- Deprotection : Use TFA in DCM (0°C to RT) to cleave Boc without degrading the difluoropyrrolidine core .
- Coupling reactions : Activate the acetic acid moiety via EDCI/HOBt to overcome steric barriers during amide bond formation .
- Monitor stability via FT-IR (C=O stretch at ~1680 cm⁻¹ for Boc integrity) .
Q. What experimental designs are recommended to study the hydrolytic stability of the 4,4-difluoropyrrolidine moiety?
- Methodological Answer : Conduct accelerated stability studies under varied pH (1–13) and temperature (25–60°C):
- Use LCMS to quantify degradation products (e.g., defluorination or ring-opening).
- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
- Compare with non-fluorinated analogs to isolate fluorine’s electronic effects on hydrolysis rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
